

Technical Guide: Structure and Synthesis of 6-Hydroxy-1H-indazole-3-carboxaldehyde

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Compound of Interest

Compound Name: 6-Hydroxy-1H-indazole-3-carboxaldehyde

CAS No.: 885520-11-6

Cat. No.: B3293591

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Abstract

6-Hydroxy-1H-indazole-3-carboxaldehyde (CAS: Derivative of 1000373-98-3) represents a high-value pharmacophore in the design of ATP-competitive kinase inhibitors and anti-inflammatory agents. This scaffold combines the hydrogen-bond donor/acceptor capability of the indazole core with a reactive C3-formyl "handle" and a C6-hydroxyl group amenable to solubilizing side-chain attachment. This guide provides a critical analysis of its tautomeric stability, validated synthetic protocols via indole ring contraction, and reactivity profiles for drug discovery.

Structural Architecture & Tautomeric Dynamics

The physicochemical behavior of **6-hydroxy-1H-indazole-3-carboxaldehyde** is governed by the annular tautomerism of the pyrazole ring and the electronic influence of the C6-hydroxyl substituent.

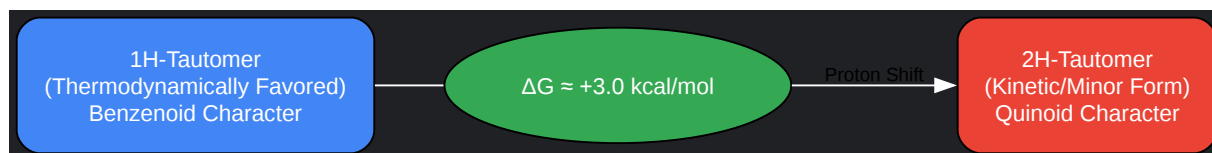
Tautomeric Equilibrium

Indazoles exist in a dynamic equilibrium between the 1H- and 2H- tautomers. For the 3-carboxaldehyde derivative, the 1H-tautomer is thermodynamically dominant by approximately 2.3–3.6 kcal/mol in the gas phase and solution.

- 1H-Indazole (Benzenoid): Stabilized by aromaticity preservation in the benzene ring.
- 2H-Indazole (Quinoid-like): Less stable due to disruption of the benzene aromatic sextet, though it can be trapped by specific N-alkylation conditions.
- Electronic Effects: The C6-hydroxyl group acts as an electron-donating group (EDG), increasing electron density in the benzene ring, while the C3-aldehyde is a strong electron-withdrawing group (EWG). This push-pull system enhances the acidity of the N1-proton (~13), facilitating base-mediated functionalization.

Structural Visualization

The following diagram illustrates the tautomeric equilibrium and the numbering scheme.



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Figure 1: The 1H-tautomer predominates due to aromatic stabilization, critical for binding affinity in kinase pockets.

Synthetic Methodologies

Direct formylation of 6-hydroxyindazole is often low-yielding due to competitive O-formylation or over-oxidation. The most robust route employs a "Scaffold Hopping" strategy via the nitrosation of indoles, followed by deprotection.

Route A: Oxidative Ring Contraction of Indoles (Recommended)

This method utilizes the conversion of 6-methoxyindole to the indazole aldehyde via a nitroso intermediate. It avoids the harsh conditions of Vilsmeier-Haack on the free phenol.

Precursor: 6-Methoxyindole (commercially available).

Step 1: Nitrosative Cyclization

- Reagents:

, Aqueous HCl, DMF.[1]

- Mechanism: Electrophilic nitrosation at C3 of the indole, followed by ring opening and re-closure to the indazole.

- Protocol:

- Dissolve

(8 equiv) in water at 0°C.[1][2][3]

- Add 2N HCl (7 equiv) dropwise; stir 10 min to generate

.

- Add solution of 6-methoxyindole (1 equiv) in DMF slowly.

- Allow to warm to RT, then heat to 50°C for 6–12 hours.

- Workup: Extract with EtOAc, wash with brine, dry over

.

- Yield: Typically 70–85%.

Step 2: Demethylation

- Reagents:

(Boron tribromide) in

.

- Protocol:
 - Dissolve 6-methoxy-1H-indazole-3-carboxaldehyde in anhydrous DCM at -78°C.
 - Add

(1M in DCM, 3 equiv) dropwise.
 - Warm to RT and stir for 4 hours.
 - Quench: Carefully add MeOH at 0°C.
 - Purification: Recrystallization from EtOH/Water.

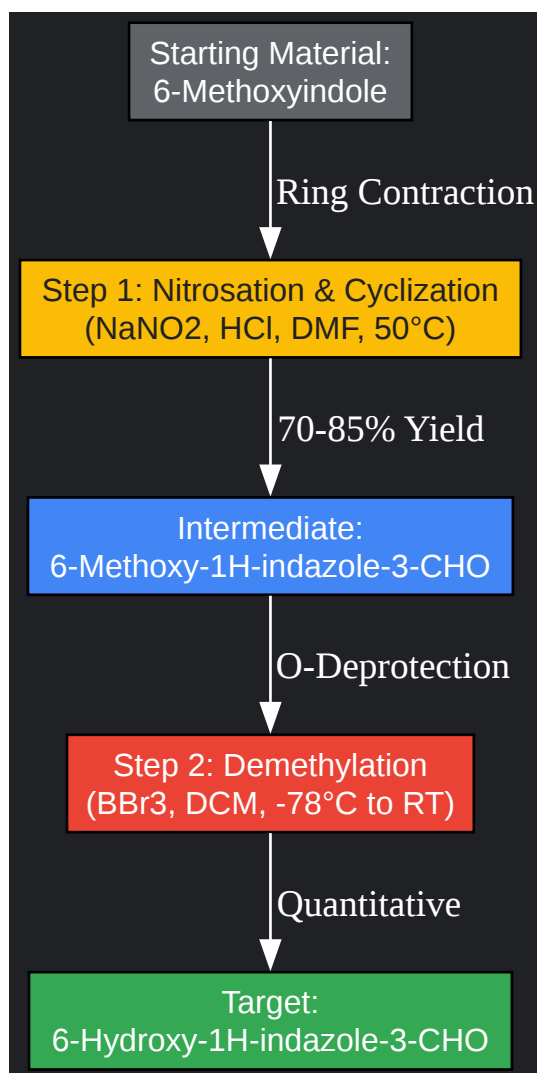
Route B: Vilsmeier-Haack Formylation

Alternatively, if starting from 6-methoxy-1H-indazole, the C3-aldehyde can be installed directly.

- Reagents:

, DMF.
- Condition: 80–100°C.
- Note: Requires protection of N1 (e.g., THP or SEM) to prevent N-formylation or polymerization, making Route A generally more efficient.

Synthetic Workflow Diagram



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Figure 2: Optimized synthesis via oxidative rearrangement of indole precursors.

Physicochemical & Analytical Profile

Accurate characterization is essential for validating the synthesis.

Quantitative Data Summary

Property	Value / Characteristic	Notes
Molecular Formula		MW: 162.15 g/mol
Appearance	Pale yellow to tan solid	Oxidizes slowly in air
Solubility	DMSO, DMF, MeOH	Poor in water/DCM
pKa (Calc)	~9.5 (Phenol), ~13 (NH)	Phenol is first ionization site
UV	~310 nm	Bathochromic shift in base

Spectroscopic Fingerprint (Expected)

- NMR (DMSO-
):
 - 10.1 ppm (s, 1H): Aldehyde -CHO (Diagnostic).
 - 13.8 ppm (br s, 1H): Indazole -NH (Exchangeable).
 - 9.8 ppm (s, 1H): Phenolic -OH.
 - 7.9 ppm (d, 1H): C4-H (Deshielded by C3-CHO).
 - 6.9 ppm (dd, 1H): C5-H.
 - 6.8 ppm (d, 1H): C7-H.

Medicinal Chemistry Applications

The **6-hydroxy-1H-indazole-3-carboxaldehyde** scaffold is a versatile "warhead" precursor.

Kinase Inhibition (ATP Binding)

The indazole core mimics the adenine ring of ATP.

- N1-H and N2: Form key hydrogen bonds with the "Hinge Region" of kinases (e.g., VEGFR, PDGFR).

- C3-Aldehyde: Used for Reductive Amination to install solubilizing tails (morpholine, piperazine) that extend into the solvent-exposed region.
- C6-Hydroxyl: Allows for etherification to probe the "Ribose Binding Pocket" or to fine-tune lipophilicity ().

Reactivity Profile

- Schiff Base Formation: Reacts rapidly with primary amines () to form imines, which are reduced () to secondary amines.
- Knoevenagel Condensation: The aldehyde reacts with active methylene compounds (e.g., malononitrile) to form vinyl-indazoles.
- O-Alkylation: The C6-OH can be selectively alkylated using weak bases () without affecting the N1-H, provided the electrophile is not in large excess.

References

- BenchChem. (2025).^[2]^[3] Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol. Retrieved from
- Lefoix, M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8, 13056-13060. Retrieved from
- Claramunt, R. M., et al. (2005). Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry. Retrieved from
- Chem-Impex Int'l. (2024). 1H-Indazole-3-carbaldehyde: Properties and Applications. Retrieved from

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkylformanilide. Berichte der deutschen chemischen Gesellschaft. (Classic mechanism reference).

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Sources

- [1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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